4-[(E)-3-(4-morpholin-4-ylsulfonylphenyl)prop-2-enoyl]piperazin-2-one
Description
4-[(E)-3-(4-morpholin-4-ylsulfonylphenyl)prop-2-enoyl]piperazin-2-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholine ring, a sulfonyl group, and a piperazine ring, making it a versatile molecule for research and industrial purposes.
Properties
IUPAC Name |
4-[(E)-3-(4-morpholin-4-ylsulfonylphenyl)prop-2-enoyl]piperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5S/c21-16-13-19(8-7-18-16)17(22)6-3-14-1-4-15(5-2-14)26(23,24)20-9-11-25-12-10-20/h1-6H,7-13H2,(H,18,21)/b6-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSDSPSJPCMSYEK-ZZXKWVIFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)C=CC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC(=O)N1)C(=O)/C=C/C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-3-(4-morpholin-4-ylsulfonylphenyl)prop-2-enoyl]piperazin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the morpholine ring: This can be achieved through the reaction of 1,2-amino alcohols with α-haloacid chlorides under coupling, cyclization, and reduction conditions.
Introduction of the sulfonyl group: The sulfonyl group can be introduced via sulfonation reactions using reagents like sulfonyl chlorides.
Formation of the piperazine ring: This step involves the cyclization of appropriate diamines with dihaloalkanes.
Final coupling: The final step involves coupling the morpholine and piperazine intermediates through a condensation reaction to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-3-(4-morpholin-4-ylsulfonylphenyl)prop-2-enoyl]piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
4-[(E)-3-(4-morpholin-4-ylsulfonylphenyl)prop-2-enoyl]piperazin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-[(E)-3-(4-morpholin-4-ylsulfonylphenyl)prop-2-enoyl]piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes: Inhibiting or modulating enzyme activity.
Interacting with receptors: Acting as an agonist or antagonist.
Modulating signaling pathways: Affecting cellular signaling cascades.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(2,4-Dichlorophenyl)-3-[4-(morpholin-4-yl)phenyl]prop-2-en-1-one: Similar structure with a dichlorophenyl group instead of the sulfonyl group.
Morpholine derivatives: Compounds containing the morpholine ring with various substituents.
Uniqueness
4-[(E)-3-(4-morpholin-4-ylsulfonylphenyl)prop-2-enoyl]piperazin-2-one is unique due to its combination of a morpholine ring, sulfonyl group, and piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
